2-Bromo-6-chlorobenzyl bromide 2-Bromo-6-chlorobenzyl bromide
Brand Name: Vulcanchem
CAS No.: 75002-98-1
VCID: VC2337472
InChI: InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
SMILES: C1=CC(=C(C(=C1)Br)CBr)Cl
Molecular Formula: C7H5Br2Cl
Molecular Weight: 284.37 g/mol

2-Bromo-6-chlorobenzyl bromide

CAS No.: 75002-98-1

Cat. No.: VC2337472

Molecular Formula: C7H5Br2Cl

Molecular Weight: 284.37 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-chlorobenzyl bromide - 75002-98-1

Specification

CAS No. 75002-98-1
Molecular Formula C7H5Br2Cl
Molecular Weight 284.37 g/mol
IUPAC Name 1-bromo-2-(bromomethyl)-3-chlorobenzene
Standard InChI InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Standard InChI Key AHZWBOMWAKYLIS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)CBr)Cl
Canonical SMILES C1=CC(=C(C(=C1)Br)CBr)Cl

Introduction

Chemical Identity and Structure

Molecular Characteristics

2-Bromo-6-chlorobenzyl bromide is characterized by a benzene ring with multiple halogen substituents. The structural arrangement features bromine at position 2, chlorine at position 6, and a bromomethyl group (-CH₂Br) attached to the benzene ring. This arrangement of halogens creates a unique electronic distribution that influences its chemical reactivity and potential applications.

When comparing this compound to structural analogues, we can note similarities with 2-Fluoro-4-bromo-6-chlorobenzyl bromide, which has a molecular formula of C₇H₄Br₂ClF and a molecular weight of 302.366 g/mol . By contrast, 2-Bromo-6-chlorobenzyl bromide would have the molecular formula C₇H₅Br₂Cl, reflecting the absence of the fluorine atom.

Property2-Fluoro-4-bromo-6-chlorobenzyl bromide2-Bromo-6-chlorobenzaldehyde2-Bromo-6-chlorobenzyl bromide (estimated)
Molecular FormulaC₇H₄Br₂ClFC₇H₄BrClOC₇H₅Br₂Cl
Molecular Weight302.366 g/mol219.463 g/mol~284.38 g/mol
Density2.0±0.1 g/cm³1.7±0.1 g/cm³~1.9-2.0 g/cm³
Boiling Point278.8±35.0 °C258.8±20.0 °C~270-280 °C
Flash Point122.4±25.9 °C110.3±21.8 °C~115-125 °C
Physical StateSolidSolidLikely solid

Synthetic Pathways

Reaction Mechanisms

The bromination of the methyl group in 2-Bromo-6-chlorotoluene likely proceeds via a radical mechanism, where light initiates the formation of bromine radicals from hydrobromic acid and hydrogen peroxide. These radicals then abstract hydrogen from the methyl group, forming a benzyl radical that subsequently combines with another bromine radical to form the benzyl bromide product.

Chemical Reactivity

Functional Group Behavior

As a benzyl bromide derivative, 2-Bromo-6-chlorobenzyl bromide would be expected to exhibit high reactivity due to the benzylic position of one of the bromine atoms. The presence of electron-withdrawing halogens (bromine and chlorine) on the aromatic ring would further enhance the reactivity of the benzylic carbon toward nucleophilic substitution reactions.

The compound would likely undergo SN2 reactions with various nucleophiles, making it valuable as an alkylating agent in organic synthesis. The bromine at the benzylic position is particularly reactive as the transition state of the substitution reaction is stabilized by the adjacent aromatic ring.

Applications in Research and Industry

Organic Synthesis Applications

Based on the reactivity profile of benzyl halides, 2-Bromo-6-chlorobenzyl bromide would likely serve as a valuable building block in organic synthesis. The compound's structure, featuring multiple reactive sites, makes it potentially useful for introducing the 2-bromo-6-chlorobenzyl moiety into more complex molecules.

Similar halogenated compounds are employed in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and other bioactive molecules. For instance, related compounds have been utilized in the synthesis of kinase inhibitors through Buchwald C-N bond-forming reactions.

Table 2: Potential Synthetic Applications of 2-Bromo-6-chlorobenzyl bromide

Application TypeReaction TypePotential ProductsResearch Relevance
AlkylationNucleophilic SubstitutionEthers, Amines, ThiolsBuilding blocks for complex molecules
OxidationDMSO Oxidation2-Bromo-6-chlorobenzaldehydePrecursor to pharmaceutical intermediates
Cross-couplingSuzuki, Negishi, StilleAryl-substituted compoundsDiversity-oriented synthesis
Grignard FormationOrganometallicOrganomagnesium intermediatesCarbon-carbon bond formation

Comparative Analysis with Structural Analogues

Structure-Property Relationships

The halogenation pattern of 2-Bromo-6-chlorobenzyl bromide distinguishes it from other benzyl bromide derivatives. The presence of both bromine and chlorine substituents on the aromatic ring creates a unique electronic environment that influences reactivity, physical properties, and potential applications.

Table 3: Structural Comparison of Halogenated Benzyl Compounds

CompoundKey Structural FeaturesDistinctive PropertiesMain Applications
2-Bromo-6-chlorobenzyl bromideBr at C-2, Cl at C-6, -CH₂Br groupHigh reactivity at benzylic positionOrganic synthesis intermediate
2-Fluoro-4-bromo-6-chlorobenzyl bromideF at C-2, Br at C-4, Cl at C-6, -CH₂Br groupHigher electronegativity due to FSpecialized synthetic applications
2-Bromo-6-chlorobenzaldehydeBr at C-2, Cl at C-6, -CHO groupAldehyde reactivity, MP: 74-76°CPharmaceutical intermediate
2-Bromo-6-fluorobenzyl bromideBr at C-2, F at C-6, -CH₂Br groupHigher reactivity due to fluorinePrecursor to aldehydes

Reactivity Differences

The electronic effects of the halogen substituents significantly influence the reactivity profile of these compounds. In 2-Bromo-6-chlorobenzyl bromide, the electron-withdrawing effects of both bromine and chlorine increase the electrophilicity of the benzylic carbon, potentially making it more reactive toward nucleophiles compared to less halogenated analogues.

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